molecular formula C6H10ClNO B6213064 rac-(3R,4S)-4-ethynylpyrrolidin-3-ol hydrochloride, trans CAS No. 2703748-85-8

rac-(3R,4S)-4-ethynylpyrrolidin-3-ol hydrochloride, trans

Cat. No.: B6213064
CAS No.: 2703748-85-8
M. Wt: 147.60 g/mol
InChI Key: WSTHUZGBGXDCHU-KGZKBUQUSA-N
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Description

rac-(3R,4S)-4-Ethynylpyrrolidin-3-ol hydrochloride, trans is a chiral pyrrolidine derivative characterized by a hydroxyl group at the 3-position and an ethynyl (acetylene) group at the 4-position of the pyrrolidine ring. The trans stereochemistry (3R,4S configuration) and the hydrochloride salt enhance its solubility in aqueous media, making it suitable for biological studies . The ethynyl group provides unique reactivity, enabling applications in click chemistry and as a synthetic intermediate for pharmaceuticals .

Properties

CAS No.

2703748-85-8

Molecular Formula

C6H10ClNO

Molecular Weight

147.60 g/mol

IUPAC Name

(3S,4R)-4-ethynylpyrrolidin-3-ol;hydrochloride

InChI

InChI=1S/C6H9NO.ClH/c1-2-5-3-7-4-6(5)8;/h1,5-8H,3-4H2;1H/t5-,6-;/m1./s1

InChI Key

WSTHUZGBGXDCHU-KGZKBUQUSA-N

Isomeric SMILES

C#C[C@@H]1CNC[C@H]1O.Cl

Canonical SMILES

C#CC1CNCC1O.Cl

Purity

95

Origin of Product

United States

Preparation Methods

The synthesis of rac-(3R,4S)-4-ethynylpyrrolidin-3-ol hydrochloride, trans typically involves the construction of the pyrrolidine ring followed by the introduction of the ethynyl group. One common synthetic route includes the use of starting materials such as proline derivatives, which undergo cyclization to form the pyrrolidine ring. The ethynyl group is then introduced through a series of reactions involving alkynylation. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to achieve the desired stereochemistry .

Chemical Reactions Analysis

rac-(3R,4S)-4-ethynylpyrrolidin-3-ol hydrochloride, trans can undergo various types of chemical reactions, including:

Scientific Research Applications

rac-(3R,4S)-4-ethynylpyrrolidin-3-ol hydrochloride, trans has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of rac-(3R,4S)-4-ethynylpyrrolidin-3-ol hydrochloride, trans involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the hydroxyl group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s stereochemistry .

Comparison with Similar Compounds

Key Observations :

  • Functional Groups : The ethynyl group in the target compound distinguishes it from phenyl, tert-butyl, or methoxy-substituted analogues, enabling distinct reactivity (e.g., cycloaddition reactions) .
  • Stereochemistry : The trans configuration (3R,4S) is critical for binding to chiral biological targets, as seen in enzyme inhibition studies .
  • Solubility : Hydrochloride salts universally improve aqueous solubility, but hydrophobic substituents (e.g., phenyl, benzyl) reduce bioavailability compared to polar groups like hydroxyl or ethynyl .

Biological Activity

The compound rac-(3R,4S)-4-ethynylpyrrolidin-3-ol hydrochloride, trans is a pyrrolidine derivative that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

rac-(3R,4S)-4-ethynylpyrrolidin-3-ol hydrochloride belongs to a class of compounds known for their diverse biological activities. The compound's structure can be represented as follows:

C7H10ClN(Molecular Weight 155 62 g mol)\text{C}_7\text{H}_{10}\text{ClN}\quad (\text{Molecular Weight 155 62 g mol})

Research indicates that rac-(3R,4S)-4-ethynylpyrrolidin-3-ol hydrochloride interacts with various neurotransmitter systems, particularly focusing on the following:

  • Dopamine Transporter (DAT) : The compound exhibits high affinity for DAT, which is critical in the modulation of dopaminergic signaling. This interaction suggests potential applications in treating conditions such as depression and substance abuse disorders .
  • Norepinephrine Transporter (NET) : It also shows moderate to high affinity for NET, indicating its role in norepinephrine reuptake inhibition, which may enhance mood and alertness .

Biological Activity Overview

The biological activity of rac-(3R,4S)-4-ethynylpyrrolidin-3-ol hydrochloride can be summarized as follows:

Activity Description
Neurotransmitter Modulation Inhibits reuptake of dopamine and norepinephrine, enhancing their availability in the synaptic cleft.
Potential Therapeutic Uses May be beneficial in treating neurological disorders such as ADHD and depression.
Animal Studies Demonstrated significant locomotor activity enhancement in mice compared to cocaine .

Case Studies

  • Locomotor Activity in Mice : A study evaluated the effects of rac-(3R,4S)-4-ethynylpyrrolidin-3-ol hydrochloride on locomotor activity. Results indicated that the compound significantly increased locomotion compared to control groups, suggesting stimulant-like properties .
  • Cocaine Discriminative Stimulus : In a rat model, the compound was able to generalize the cocaine discriminative stimulus, indicating its potential for abuse liability similar to cocaine but with a longer duration of action .

Research Findings

Recent studies have highlighted the following findings regarding the compound's biological activity:

  • In Vitro Studies : High-affinity binding assays revealed that rac-(3R,4S)-4-ethynylpyrrolidin-3-ol hydrochloride binds effectively to DAT and NET with Ki values indicating strong potency (e.g., Ki for DAT was found to be as low as 2.29 nM) .
  • Behavioral Studies : Behavioral assessments showed that compounds with similar structures exhibited prolonged effects on locomotion and cognitive enhancement in animal models .

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